6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H11N3/c1-6-4-9-7-8-2-3-10(7)5-6/h2-3,6H,4-5H2,1H3,(H,8,9) |
InChI Key |
QCLDMRCFDBNMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC=CN2C1 |
Origin of Product |
United States |
Preparation Methods
Overview
6-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring fused imidazole and pyrimidine rings, making it valuable in synthetic and medicinal chemistry. The presence of a methyl group enhances its reactivity and interaction with biological targets, leading to its exploration for antimicrobial and anticancer properties. Various synthetic methods can achieve the synthesis of this compound, and its unique structure allows for significant biological interactions.
Synthetic Approaches
Several methods can synthesize imidazo[1,2-a]pyrimidine derivatives, including cyclization and condensation reactions. Multicomponent reactions, intramolecular cyclizations, and tandem reactions are also used. Traditional methods often involve condensation reactions between α-haloketones and 2-aminopyridines, with various catalytic and non-catalytic systems employed.
Key Reagents and Conditions
Key reagents often used in the synthesis include:
- Solvents such as ethanol, water, or mixed solvent systems.
- Catalysts such as neutral alumina or FeCl3.
- Reactants such as α-haloketones, 2-aminopyridines, diamines, and nitroolefins.
Optimizing the reaction involves careful control of solvent, temperature, and pH to maximize yield and purity. For example, adjusting the reaction temperature can significantly affect the cyclization rate and product formation.
Condensation Reactions
Condensation reactions between α-haloketones and 2-aminopyridines are a traditional method for synthesizing pyrimidine derivatives. Ponnala and colleagues have shown that neutral alumina is an effective catalyst for this reaction at ambient temperature, allowing for the production of a wide range of imidazopyridine derivatives through a straightforward and efficient methodology. Dong-Jian Zhu and colleagues developed a method for synthesizing imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines without a catalyst or solvent at 60°C.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer a way to generate functionalized molecules in a single step with high atom economy. These reactions involve the in-situ production of an intermediate with a reactive site for subsequent transformations. An efficient synthesis of N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives, has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol.
Tandem Reactions
Tandem reactions involve multiple steps occurring in a single reaction vessel. Nair and colleagues developed a synthesis and functionalization technique for imidazo[1,2-a]pyridines via the reaction between Morita-Baylis-Hillman (MBH) nitroalkene acetates and 2-aminopyridines in methanol at room temperature. Santra and their team developed a method for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines via a cascade reaction that combines nitroolefins with 2-aminopyridines, using FeCl3 as a catalyst.
Reaction Mechanism
The synthesis of tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide and tetrahydro-1H-pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives involves a series of steps. Initially, diamine is added to 1,1-bis(methylthio)-2-nitroethene, leading to the formation of ketene aminal. Condensation of cyanoacetohydrazide with 4-nitroacetophenone leads to hydrazone. With the addition of aldehyde, Knoevenagel condensation affords an intermediate. Michael addition of ketene aminal to the adduct leads to another intermediate, which undergoes imine-enamine tautomerization followed by intramolecular cyclization via nucleophilic addition of –NH to the nitrile group, ultimately yielding the desired products.
General Procedure
A mixture of diamine (1 mmol), 1,1-bis(methylthio)-2-nitroethylene (0.165 g, 1 mmol) and 10 mL EtOH is refluxed for 6 hours. In another flask, a stoichiometric mixture of cyanoacetohydrazide (1 mmol, 0.099 g) and 4-nitroacetophenone (1 mmol, 0.165 g) in H2O (10 mL) is stirred at room temperature for 30 min. After completion of the reaction (monitored by TLC), the precipitate was filtered off, washed with cold EtOH, and dried to afford the pure product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced imidazopyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the imidazopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of 6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine.
Reduction: Reduced imidazopyrimidine derivatives.
Substitution: Substituted imidazopyrimidine derivatives with various functional groups.
Scientific Research Applications
6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for drug discovery and development.
Medicine: Due to its bioactivity, 6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine depends on its specific application. In the context of its antimicrobial activity, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes, such as DNA replication or protein synthesis. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Analogs
*Note: Molecular weight inferred from analogs with identical formulas (e.g., ).
- Substituent Position and Size: The 6-methyl derivative’s substituent is positioned on the pyrimidine ring, while analogs like 2-ethyl or 2-phenyl variants (e.g., ) have substituents on the imidazole ring. Bulkier groups (e.g., phenyl in ) may reduce solubility but enhance π-π stacking interactions in target proteins.
Core Heterocycle Variation :
- Pyrimidine-based compounds (e.g., 6-methyl target compound) vs. pyridine-based analogs (e.g., 2-methylimidazo[1,2-a]pyridin-6-amine ) differ in nitrogen atom arrangement, affecting basicity and hydrogen-bonding capabilities. Pyrimidine’s additional nitrogen may enhance interactions with enzymatic active sites .
Biological Activity
6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its antimicrobial and anticancer activities.
- Molecular Formula : C₆H₉N₃
- Molecular Weight : 123.16 g/mol
- CAS Number : 67139-22-4
Synthesis
The synthesis of 6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from simpler imidazole derivatives. The process may include cyclization reactions that form the imidazo-pyrimidine structure.
Antimicrobial Activity
Research has indicated that imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. A study reported the antimicrobial activity of various substituted imidazo[1,2-a]pyrimidines against a range of microorganisms. Specifically, compounds with longer alkyl chains demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, as well as fungi .
| Compound | Microorganism | Activity |
|---|---|---|
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Staphylococcus aureus | Significant |
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Escherichia coli | Significant |
Anticancer Activity
The anticancer potential of 6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has been explored in various studies. One notable study demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer). The cytotoxicity was quantified using IC₅₀ values .
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| A549 | 0.61 ± 0.19 |
| HepG2 | 0.51 ± 0.13 |
| SGC-7901 | 1.07 ± 0.22 |
The mechanism by which 6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exerts its biological effects is believed to involve the inhibition of key enzymes and pathways involved in microbial growth and cancer cell proliferation. For instance:
- Antimicrobial : The compound may disrupt cell membrane integrity or inhibit essential metabolic pathways in bacteria.
- Anticancer : It may induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
Case Studies
Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyrimidines in clinical settings:
- Study on Lung Cancer : A derivative of imidazo[1,2-a]pyrimidine was tested in vitro against A549 cells and showed a significant reduction in cell viability at concentrations as low as 0.61 µg/mL .
- Antimicrobial Efficacy : A series of substituted analogs were evaluated for their activity against various pathogens; specific derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the optimal synthetic routes for 6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield and purity?
Synthesis typically involves cyclocondensation reactions between aminopyrimidines and carbonyl-containing precursors. Key factors include:
- Catalyst selection : Acidic catalysts (e.g., HCl) or metal-based catalysts improve ring closure efficiency .
- Temperature control : Elevated temperatures (80–120°C) enhance reaction kinetics but may require inert atmospheres to prevent decomposition .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor imidazo-pyrimidine ring formation, while acetic acid can stabilize intermediates .
Purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Q. How can the structural features of 6-Methyl-imidazo[1,2-a]pyrimidine be characterized to confirm its identity?
Combined spectroscopic and crystallographic methods are essential:
- NMR spectroscopy : - and -NMR identify substituent positions (e.g., methyl group at C6) and ring fusion patterns .
- X-ray crystallography : Resolves stereochemical details, such as boat/chair conformations in the pyrimidine ring .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (CHN) and fragmentation pathways .
Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays) .
- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
- Molecular docking : Predict binding affinities to targets like COX-2 or EGFR using AutoDock Vina .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at C5/C7) impact the compound’s biological activity and selectivity?
- Steric effects : Bulky groups (e.g., tert-butyl at C5) enhance target binding via hydrophobic interactions but may reduce solubility .
- Electronic effects : Electron-withdrawing groups (e.g., difluoromethyl) improve metabolic stability by reducing CYP450-mediated oxidation .
- SAR validation : Systematic substitution studies paired with free-energy perturbation (FEP) simulations quantify contributions of individual moieties .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50 values across studies)?
- Standardize assay protocols : Control variables like buffer pH, ATP concentration, and cell passage number .
- Structural analogs as controls : Compare activity of 6-methyl derivatives with cyclopentyl or methylcyclopropyl analogs to identify substituent-specific trends .
- Meta-analysis : Use public databases (ChEMBL, PubChem) to aggregate and normalize bioactivity data .
Q. What strategies ensure enantiomeric purity in chiral derivatives of 6-Methyl-imidazo[1,2-a]pyrimidine?
- Asymmetric synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) induce stereoselectivity during ring closure .
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak®) for resolution of racemic mixtures .
- Circular dichroism (CD) : Validate enantiomer ratios and monitor racemization under physiological conditions .
Q. How can metabolic stability be improved for in vivo applications?
- Fluorine incorporation : Replace methyl with difluoromethyl groups to block metabolic hotspots .
- Prodrug design : Mask polar groups (e.g., carboxylic acids) as esters to enhance bioavailability .
- In vitro microsomal assays : Use liver microsomes (human/rodent) to identify major metabolites and refine structures .
Q. What experimental approaches validate target engagement in complex biological systems?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- CRISPR-Cas9 knockout : Silence putative targets (e.g., kinases) to assess loss of compound efficacy .
- SPR/BLI biosensors : Quantify binding kinetics (k/k) in real-time using purified proteins .
Q. How can computational modeling guide the optimization of 6-Methyl-imidazo[1,2-a]pyrimidine derivatives?
- Molecular dynamics (MD) simulations : Predict conformational flexibility and solvent accessibility of binding pockets .
- QSAR models : Train regression models on datasets with >50 analogs to prioritize synthetically feasible modifications .
- ADMET prediction : Tools like SwissADME forecast permeability, toxicity, and clearance .
Q. What methodologies assess off-target effects and toxicity in preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
